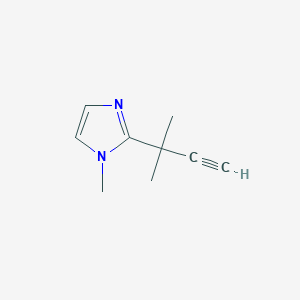
1-methyl-2-(2-methylbut-3-yn-2-yl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-(2-methylbut-3-yn-2-yl)-1H-imidazole is a compound of interest in various fields of chemistry and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(2-methylbut-3-yn-2-yl)-1H-imidazole typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with 2-methylbut-3-yn-2-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1-methyl-2-(2-methylbut-3-yn-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to reduce triple bonds to double or single bonds.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: H2 gas with a palladium catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted imidazole derivatives.
科学研究应用
1-methyl-2-(2-methylbut-3-yn-2-yl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-methyl-2-(2-methylbut-3-yn-2-yl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to bind to specific sites on proteins or other biomolecules, leading to its observed effects.
相似化合物的比较
Similar Compounds
2-methyl-3-butyn-2-ol: A related compound with a similar alkyne functional group.
1-methylimidazole: The parent imidazole compound without the 2-methylbut-3-yn-2-yl substitution.
2-methyl-3-butyn-2-amine: Another related compound with an amine group instead of an imidazole ring.
Uniqueness
1-methyl-2-(2-methylbut-3-yn-2-yl)-1H-imidazole is unique due to its combination of an imidazole ring and an alkyne functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
1-methyl-2-(2-methylbut-3-yn-2-yl)imidazole |
InChI |
InChI=1S/C9H12N2/c1-5-9(2,3)8-10-6-7-11(8)4/h1,6-7H,2-4H3 |
InChI 键 |
NWOBNAPMROURDT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#C)C1=NC=CN1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


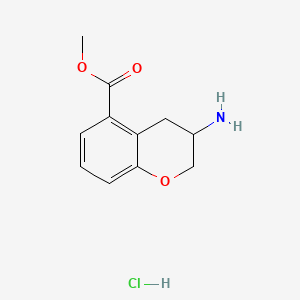

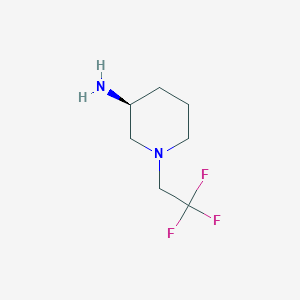



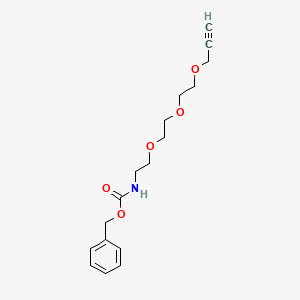
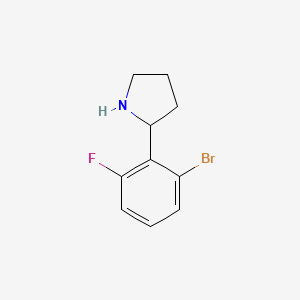
![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13494818.png)
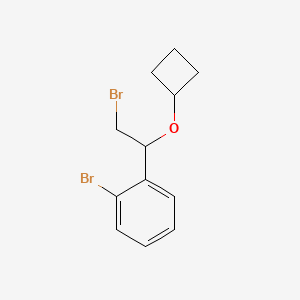
![N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide hydrochloride](/img/structure/B13494823.png)
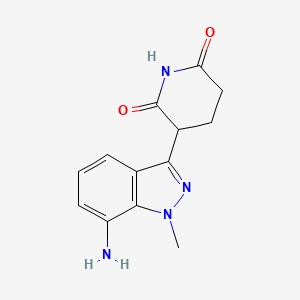
![2-(Aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride](/img/structure/B13494830.png)
![1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,3-benzodiazol-6-amine](/img/structure/B13494832.png)
